molecular formula C16H24N2O3S B2968286 N-[1-(oxan-4-yl)azetidin-3-yl]-2-phenylethane-1-sulfonamide CAS No. 2415622-47-6

N-[1-(oxan-4-yl)azetidin-3-yl]-2-phenylethane-1-sulfonamide

Cat. No.: B2968286
CAS No.: 2415622-47-6
M. Wt: 324.44
InChI Key: LSFNHKQWYIRSJW-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)azetidin-3-yl]-2-phenylethane-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a tetrahydropyran ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)azetidin-3-yl]-2-phenylethane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the azetidine ring, followed by the introduction of the tetrahydropyran ring and the sulfonamide group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)azetidin-3-yl]-2-phenylethane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-[1-(oxan-4-yl)azetidin-3-yl]-2-phenylethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)azetidin-3-yl]-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(oxan-4-yl)azetidin-3-amine dihydrochloride
  • 1-(oxan-4-yl)azetidin-3-ol hydrochloride

Uniqueness

N-[1-(oxan-4-yl)azetidin-3-yl]-2-phenylethane-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(oxan-4-yl)azetidin-3-yl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c19-22(20,11-8-14-4-2-1-3-5-14)17-15-12-18(13-15)16-6-9-21-10-7-16/h1-5,15-17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFNHKQWYIRSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CC(C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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